molecular formula C17H12ClFO5S B2588800 3-(3-chloro-4-fluorobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one CAS No. 904449-68-9

3-(3-chloro-4-fluorobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one

Cat. No.: B2588800
CAS No.: 904449-68-9
M. Wt: 382.79
InChI Key: IGHBQUTYVBMRCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-chloro-4-fluorobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one is a complex organic compound that belongs to the class of chromenones This compound is characterized by the presence of a chromenone core, substituted with a 3-chloro-4-fluorobenzenesulfonyl group and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-fluorobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one typically involves multiple steps. One common method starts with the preparation of 3-chloro-4-fluorobenzenesulfonyl chloride, which is then reacted with 8-ethoxy-2H-chromen-2-one under controlled conditions to yield the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-4-fluorobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

3-(3-chloro-4-fluorobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-fluorobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The chromenone core can interact with DNA or other cellular components, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-fluorobenzenesulfonyl chloride
  • 8-ethoxy-2H-chromen-2-one
  • 3-chloro-4-fluorobenzenesulfonyl fluoride

Uniqueness

3-(3-chloro-4-fluorobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)sulfonyl-8-ethoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFO5S/c1-2-23-14-5-3-4-10-8-15(17(20)24-16(10)14)25(21,22)11-6-7-13(19)12(18)9-11/h3-9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHBQUTYVBMRCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.